(2S)-2-aminooctadecan-3-one
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Overview
Description
1-deoxy-3-dehydrosphinganine is a sphingoid consisting of 3-dehydrosphinganine in which the terminal hydroxy group is replaced by a hydrogen. It derives from a 3-dehydrosphinganine. It is a conjugate base of a 1-deoxy-3-dehydrosphinganine(1+).
Scientific Research Applications
Structural Studies in Glycolipids
(2S)-2-Aminooctadecan-3-one, also known as sphingosine, plays a significant role in the structure of glycolipids. Martín‐Lomas and Chapman (1973) investigated the proton magnetic resonance (pmr) spectra of fully acetylated sphingosine derivatives, including 2S: 3R-2 amino-trans-4 octadecene-1, 3 diol. This study provides configurational and conformational information on these molecules, which are crucial in understanding their biological functions in cell membranes and signaling pathways (Martín‐Lomas & Chapman, 1973).
Protein Kinase C Inhibition Analysis
Rajewski et al. (1995) conducted an analytical study on a novel protein kinase C inhibitor, SPC-100270, which is a synthetic sphingosine analogue. This research developed methodologies to assess the isomeric purity of SPC-100270, which includes (2S,3S)-2-aminooctadecane-1,3-diol. The study's findings are significant in the quality control and stability assessment of this compound in clinical studies (Rajewski et al., 1995).
Synthesis of D-erythro-sphinganine
Siciliano et al. (2014) described the total synthesis of D-erythro-sphinganine, which includes (2S,3R)-2-aminooctadecane-1,3-diol, from N-tert-butyloxycarbonyl-L-serine methyl ester. This synthesis process is vital for obtaining sphinganine, a key sphingolipid component, which has implications in various biological processes, including signal transmission and cell recognition (Siciliano et al., 2014).
Study of Mn2+ Complexes in MRI
Drahoš et al. (2011) investigated Mn(2+) complexes as alternatives to Gd(3+) chelates in magnetic resonance imaging (MRI). They studied Mn(2+) complexes with 12-membered, pyridine-containing macrocyclic ligands, which can be related to the structural analysis of sphingosine derivatives like this compound. This research is essential for developing new contrast agents in MRI, offering potential alternatives to existing compounds (Drahoš et al., 2011).
Formation of Nonproteinogenic Amino Acid
Yin et al. (2004) studied the formation of 2S,3R-capreomycidine, a nonproteinogenic amino acid, from the viomycin biosynthesis pathway. The compound is structurally similar to this compound. This research contributes to understanding the biosynthesis of complex amino acids and their role in peptide antibiotics (Yin et al., 2004).
Properties
Molecular Formula |
C18H37NO |
---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
(2S)-2-aminooctadecan-3-one |
InChI |
InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17H,3-16,19H2,1-2H3/t17-/m0/s1 |
InChI Key |
HNOAUFBMSISHIO-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[C@H](C)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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